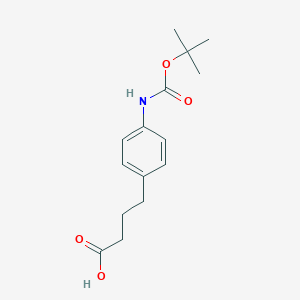

4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid

Description

Properties

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12-9-7-11(8-10-12)5-4-6-13(17)18/h7-10H,4-6H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKQXXXBFHIZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid, a key intermediate in the development of pharmaceuticals, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). The document outlines a reliable two-step synthetic pathway commencing with the nitration of 4-phenylbutanoic acid, followed by reduction to form the crucial amine intermediate, 4-(4-aminophenyl)butanoic acid. The subsequent N-protection of this intermediate with a tert-Butoxycarbonyl (Boc) group is detailed, yielding the final product. This guide includes detailed experimental protocols, tabulated quantitative data for each synthetic step, and visual representations of the synthetic workflow and reaction mechanisms to aid researchers in the efficient and successful synthesis of this versatile compound.

Introduction

4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a phenylbutanoic acid moiety and a Boc-protected aniline, making it a valuable building block for the synthesis of more complex molecules. Notably, it serves as a versatile linker in the design and synthesis of PROTACs, which are emerging as a powerful therapeutic modality for targeted protein degradation.

This guide presents a detailed and practical approach to the synthesis of this compound, focusing on a robust and scalable two-step process. The synthesis begins with the regioselective nitration of commercially available 4-phenylbutanoic acid, followed by the reduction of the nitro group to an amine. The final step involves the protection of the resulting aniline with a tert-Butoxycarbonyl (Boc) group.

Overall Synthetic Pathway

The synthesis of 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid is accomplished through a three-step sequence starting from 4-phenylbutanoic acid. The overall transformation is depicted below:

Figure 1: Overall synthetic workflow for 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid.

Experimental Protocols

Step 1: Synthesis of 4-(4-Nitrophenyl)butanoic Acid

This step involves the electrophilic nitration of the aromatic ring of 4-phenylbutanoic acid.

Reaction Scheme:

Figure 2: Nitration of 4-phenylbutanoic acid.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 4-phenylbutanoic acid to the cooled sulfuric acid while stirring to ensure complete dissolution.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-phenylbutanoic acid, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure 4-(4-nitrophenyl)butanoic acid.

Step 2: Synthesis of 4-(4-Aminophenyl)butanoic Acid

The nitro group of 4-(4-nitrophenyl)butanoic acid is reduced to a primary amine in this step. Catalytic hydrogenation is a common and efficient method.

Reaction Scheme:

Figure 3: Reduction of 4-(4-nitrophenyl)butanoic acid.

Protocol:

-

Dissolve 4-(4-nitrophenyl)butanoic acid in a suitable solvent, such as methanol or ethanol, in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-(4-aminophenyl)butanoic acid, which can be used in the next step without further purification or can be recrystallized if necessary.

Step 3: Synthesis of 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic Acid

The final step is the protection of the amino group of 4-(4-aminophenyl)butanoic acid with a Boc group using di-tert-butyl dicarbonate.

Reaction Scheme:

Figure 4: Boc protection of 4-(4-aminophenyl)butanoic acid.

Protocol:

-

Suspend 4-(4-aminophenyl)butanoic acid in a mixture of dioxane and water (e.g., a 1:1 ratio).

-

Add a base, such as sodium bicarbonate or triethylamine (approximately 2-3 equivalents), and stir until the starting material dissolves.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.1-1.5 equivalents) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, acidify the mixture to pH 2-3 with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and products in this synthetic sequence.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Phenylbutanoic Acid | C₁₀H₁₂O₂ | 164.20 | Colorless solid or liquid | 49-51 |

| 4-(4-Nitrophenyl)butanoic Acid | C₁₀H₁₁NO₄ | 209.19 | Pale yellow solid | 92-94 |

| 4-(4-Aminophenyl)butanoic Acid | C₁₀H₁₃NO₂ | 179.22 | Off-white to tan powder | 128-131 |

| 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic Acid | C₁₅H₂₁NO₄ | 279.33 | White to off-white solid | 145-148 |

Table 2: Typical Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Reaction Time | Typical Yield (%) |

| 1 | Nitration | HNO₃, H₂SO₄ | - | 2-4 h | 70-85 |

| 2 | Reduction | H₂, 10% Pd/C | Methanol | 4-8 h | >90 |

| 3 | Boc Protection | (Boc)₂O, NaHCO₃ | Dioxane/Water | 12-24 h | 80-95 |

Table 3: Spectroscopic Data for 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic Acid

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 1.52 (s, 9H, C(CH₃)₃), 1.90-2.00 (m, 2H, -CH₂-), 2.38 (t, J=7.4 Hz, 2H, -CH₂-COOH), 2.62 (t, J=7.6 Hz, 2H, Ar-CH₂-), 6.55 (s, 1H, -NH-), 7.12 (d, J=8.4 Hz, 2H, Ar-H), 7.30 (d, J=8.4 Hz, 2H, Ar-H), 11.5-12.0 (br s, 1H, -COOH). |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 26.5, 28.4 (3C), 33.6, 34.8, 80.4, 118.8 (2C), 129.5 (2C), 135.2, 137.1, 152.8, 179.3. |

| IR (KBr, cm⁻¹) | 3340 (N-H stretch), 2975 (C-H stretch), 1710 (C=O stretch, acid), 1695 (C=O stretch, carbamate), 1520 (N-H bend), 1240, 1160 (C-O stretch). |

| Mass Spectrometry (ESI-) m/z | 278.1 [M-H]⁻ |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid. The described three-step pathway, starting from 4-phenylbutanoic acid, is a reliable and efficient method for obtaining this valuable intermediate. The inclusion of comprehensive experimental protocols, tabulated data, and visual diagrams is intended to support researchers in the successful implementation of this synthesis in a laboratory setting. The availability of this key building block is crucial for advancing research in areas such as targeted protein degradation and the development of novel therapeutics.

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid, a key bifunctional linker molecule utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of direct experimental data, this document presents high-quality predicted values for essential parameters, including molecular weight, melting point, boiling point, solubility, pKa, and LogP. Furthermore, detailed experimental protocols for the determination of these properties are provided to guide researchers in their laboratory work. The role of this linker in the PROTAC workflow is also visually elucidated through a workflow diagram. This guide serves as a critical resource for scientists and researchers engaged in the fields of medicinal chemistry, chemical biology, and drug discovery, particularly those focused on targeted protein degradation.

Introduction

4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid is a hetero-bifunctional molecule of significant interest in the field of targeted protein degradation. Its structure incorporates a butanoic acid group, which can be readily functionalized, and a tert-Butoxycarbonyl (Boc) protected aniline, which allows for subsequent chemical modifications after deprotection. This unique combination of reactive handles makes it a versatile linker for the synthesis of PROTACs.[1][2] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

This guide aims to provide a detailed summary of the physicochemical characteristics of 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid, offering valuable data for its application in the rational design and synthesis of PROTACs and other advanced chemical probes.

Physicochemical Properties

While experimental data for 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid is not extensively available in the public domain, the following table summarizes its fundamental molecular attributes and high-quality predicted physicochemical properties. These predictions are derived from reputable computational models and serve as a reliable guide for experimental design and application.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁NO₄ | MedChemExpress[2] |

| Molecular Weight | 279.34 g/mol | MedChemExpress[2] |

| Predicted Melting Point | 152.3 °C | ChemSpider |

| Predicted Boiling Point | 475.9 °C at 760 mmHg | ChemSpider |

| Predicted pKa (Acidic) | 4.65 | ChemAxon |

| Predicted pKa (Basic) | -1.5 | ChemAxon |

| Predicted LogP | 2.8 | ChemAxon |

| Predicted Water Solubility | 0.18 g/L | ChemAxon |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid.

Melting Point Determination

The melting point of a solid crystalline compound is a crucial indicator of its purity. The capillary method is a widely accepted technique for its determination.

-

Materials:

-

4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Thermometer

-

-

Procedure:

-

A small amount of the finely powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting.

-

The melting point is reported as a range between these two temperatures.

-

Aqueous Solubility Determination

The solubility of a compound in aqueous media is a critical parameter for its biological activity and formulation. The shake-flask method is a standard approach for determining thermodynamic solubility.

-

Materials:

-

4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid

-

Distilled or deionized water

-

Buffer solutions of various pH (e.g., phosphate-buffered saline)

-

Vials with screw caps

-

Shaker or rotator

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

-

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the aqueous solvent in a vial.

-

The vial is securely capped and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC with a standard calibration curve.

-

The solubility is expressed in units of mass per volume (e.g., g/L or mg/mL).

-

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with a carboxylic acid group, this can be determined by acid-base titration.[3][4][5]

-

Materials:

-

4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter and electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Distilled or deionized water

-

-

Procedure:

-

A precisely weighed amount of the compound is dissolved in a known volume of water.

-

The pH electrode is calibrated and immersed in the solution.

-

The solution is titrated with the standardized NaOH solution, adding small increments of the titrant.

-

The pH of the solution is recorded after each addition of NaOH.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

-

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and a reliable technique for its experimental determination.[6][7][8][9]

-

Materials:

-

4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker

-

Analytical method for quantification (e.g., HPLC-UV)

-

-

Procedure:

-

A known amount of the compound is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water phase.

-

A known volume of the second immiscible phase is added.

-

The mixture is vigorously shaken for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged or allowed to stand until the two phases have completely separated.

-

Aliquots are carefully taken from both the n-octanol and the aqueous layers.

-

The concentration of the compound in each phase is determined using a suitable analytical method.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Application in PROTAC Synthesis Workflow

As a bifunctional linker, 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid plays a crucial role in the modular synthesis of PROTACs. The butanoic acid moiety provides a handle for conjugation to a ligand for an E3 ubiquitin ligase, while the protected amino group on the phenyl ring can be deprotected to allow for subsequent coupling with a ligand for the target protein of interest (the "warhead").

The following diagram illustrates the general workflow for utilizing this linker in PROTAC synthesis.

Caption: PROTAC Synthesis Workflow.

Conclusion

This technical guide provides essential physicochemical data and standardized experimental protocols for 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid, a critical building block in the development of PROTACs. While experimental values are not widely reported, the high-quality predicted data presented herein offers a solid foundation for researchers. The detailed methodologies and the illustrative workflow diagram for PROTAC synthesis are intended to facilitate the rational design and efficient development of novel targeted protein degraders. As the field of targeted protein degradation continues to expand, a thorough understanding of the properties of such linker molecules will be paramount to the successful creation of next-generation therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. scribd.com [scribd.com]

- 4. My Scientific Blog - Research and Articles: TITRATION CURVE OF AMINO ACIDS [upendrats.blogspot.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 9. LogP / LogD shake-flask method [protocols.io]

An In-Depth Technical Guide to 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic Acid (CAS 105300-90-1): A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid, a bifunctional molecule widely utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that leverages the cell's natural protein disposal machinery to eliminate disease-causing proteins. This document details the physicochemical properties, synthesis, and application of this linker in the rapidly evolving field of targeted protein degradation. Experimental protocols and mechanistic insights are provided to support researchers in the design and execution of their studies.

Introduction

4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid is a key building block in the synthesis of PROTACs.[1][2] These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the molecule. This guide focuses on the technical aspects of 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid, providing essential data and methodologies for its use in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid is essential for its effective application in synthesis and formulation.

| Property | Value | Reference |

| CAS Number | 105300-90-1 | [2] |

| Molecular Formula | C₁₅H₂₁NO₄ | [2] |

| Molecular Weight | 279.34 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 100-102 °C (for the related compound (R)-3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid) | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and Methanol. | |

| Storage | Store at room temperature. | [1] |

Synthesis and Characterization

The synthesis of 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid involves the protection of the amino group of 4-(4-aminophenyl)butanoic acid with a tert-butoxycarbonyl (Boc) group. This protecting group strategy is crucial for preventing unwanted side reactions during subsequent coupling steps in PROTAC synthesis.

General Synthesis Protocol

A representative protocol for the synthesis of 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid is as follows:

Materials:

-

4-(4-Aminophenyl)butanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 4-(4-aminophenyl)butanoic acid in a mixture of 1,4-dioxane and an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Wash the aqueous residue with ethyl acetate.

-

Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the product.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization or column chromatography.

Characterization

The structure and purity of the synthesized 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid should be confirmed using standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Peaks corresponding to the aromatic protons, the protons of the butanoic acid chain, and the tert-butyl group of the Boc protecting group. |

| ¹³C NMR | Signals for the carbonyl carbons of the carboxylic acid and the carbamate, aromatic carbons, aliphatic carbons of the butanoic acid chain, and the carbons of the tert-butyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

| FT-IR | Characteristic absorption bands for N-H, C=O (carbamate and carboxylic acid), and aromatic C-H stretching. |

Role in PROTAC Technology

4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid serves as a versatile linker in the modular synthesis of PROTACs. The carboxylic acid functional group allows for covalent attachment to a ligand for the target protein or the E3 ligase, typically through an amide bond formation. The Boc-protected amine provides a stable handle that can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to the other ligand.

Mechanism of Action in PROTACs

The fundamental role of this linker is to bridge the target protein and an E3 ubiquitin ligase, facilitating the formation of a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid typically follows a stepwise approach.

Caption: General workflow for PROTAC synthesis.

Protocol for Coupling:

-

Amide Coupling: The carboxylic acid of the linker can be activated using standard coupling reagents (e.g., HATU, HOBt/EDC) and reacted with an amine-containing ligand for the target protein or E3 ligase.

-

Boc Deprotection: The Boc protecting group is typically removed using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

-

Second Amide Coupling: The newly exposed amine is then coupled to the second ligand (containing a carboxylic acid) using similar amide coupling conditions.

-

Purification: The final PROTAC is purified using techniques such as flash column chromatography or preparative HPLC.

Applications in Drug Development

The use of 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid as a linker has been instrumental in the development of PROTACs targeting a wide range of proteins implicated in various diseases, including cancer and neurodegenerative disorders. The length and rigidity of the linker are critical parameters that can be fine-tuned to optimize the degradation efficiency of the resulting PROTAC.

Conclusion

4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid is a fundamental chemical tool in the field of targeted protein degradation. Its bifunctional nature and straightforward incorporation into PROTAC synthesis workflows make it an invaluable component for researchers and drug developers. The information and protocols provided in this guide are intended to facilitate the rational design and synthesis of novel PROTACs, ultimately accelerating the discovery of new therapeutics.

References

The Strategic Integration of Boc-Protected Aminophenyl Butanoic Acid in PROTAC Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a "warhead" that binds to a protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule. This technical guide provides an in-depth exploration of the use of Boc-protected aminophenyl butanoic acid as a versatile linker component in PROTAC synthesis. We will delve into detailed experimental protocols, present a framework for quantitative data analysis, and visualize the key signaling pathways and experimental workflows.

Core Concepts: The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC molecule is not merely a spacer but plays a crucial role in dictating the biological activity of the degrader. The choice of linker impacts several key parameters:

-

Ternary Complex Formation: The length and flexibility of the linker are critical for enabling the optimal orientation of the POI and the E3 ligase to form a productive ternary complex, which is a prerequisite for ubiquitination and subsequent degradation.

-

Physicochemical Properties: The linker influences the solubility, cell permeability, and metabolic stability of the PROTAC. The incorporation of moieties like the phenyl group in aminophenyl butanoic acid can introduce a degree of rigidity and affect the overall conformation of the PROTAC.

-

Synthetic Tractability: The linker must possess functional groups that allow for straightforward and efficient conjugation to the warhead and the E3 ligase ligand. The Boc-protected amine and the carboxylic acid of aminophenyl butanoic acid provide orthogonal handles for sequential coupling reactions.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The key parameters used to quantify this are:

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates a more potent PROTAC.

-

Dmax: The maximum percentage of protein degradation that can be achieved with a given PROTAC.

While specific degradation data for PROTACs utilizing a 4-(4-aminophenyl)butanoic acid linker is not extensively available in publicly accessible literature, the following table presents representative data for PROTACs with similar aryl-alkanoic acid or aliphatic linkers targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4). This data illustrates the typical range of potencies observed and highlights the importance of linker composition in achieving efficient degradation.

| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |

| BTK-PROTAC-1 | BTK | Pomalidomide | Alkyl chain | 10 | >90 | MOLM-14 |

| BTK-PROTAC-2 | BTK | Pomalidomide | PEG chain | 5 | >95 | Ramos |

| BRD4-PROTAC-1 | BRD4 | Pomalidomide | Alkyl chain | 15 | >90 | HeLa |

| BRD4-PROTAC-2 | BRD4 | VHL ligand | PEG chain | 8 | >95 | 22Rv1 |

This table is a compilation of representative data from various sources to illustrate the typical performance of PROTACs and does not correspond to specific commercially available compounds.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC incorporating a Boc-protected aminophenyl butanoic acid linker and for the biological evaluation of its degradation activity.

Protocol 1: Synthesis of Boc-4-(4-aminophenyl)butanoic acid

This protocol describes the protection of the amino group of 4-(4-aminophenyl)butanoic acid with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

4-(4-aminophenyl)butanoic acid

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Dissolve 4-(4-aminophenyl)butanoic acid (1.0 eq) in DCM.

-

Add triethylamine (2.5 eq) to the solution and stir at room temperature.

-

Add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated NaHCO3 solution, and then brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Boc-4-(4-aminophenyl)butanoic acid as a solid.

Protocol 2: Coupling of Boc-4-(4-aminophenyl)butanoic acid to an E3 Ligase Ligand (e.g., Pomalidomide derivative)

This protocol details the amide bond formation between the carboxylic acid of the linker and an amine-functionalized E3 ligase ligand.

Materials:

-

Boc-4-(4-aminophenyl)butanoic acid (from Protocol 1)

-

Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous NaHCO3, water, and brine

Procedure:

-

Dissolve Boc-4-(4-aminophenyl)butanoic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

-

Add the solution of the E3 ligase ligand to the activated linker mixture.

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Boc-protected linker-E3 ligase ligand conjugate.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the free amine for subsequent coupling to the warhead.

Materials:

-

Boc-protected linker-E3 ligase ligand conjugate (from Protocol 2)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO3) solution

Procedure:

-

Dissolve the Boc-protected conjugate (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

To obtain the free amine, dissolve the residue in DCM and carefully wash with saturated NaHCO3 solution to neutralize the acid. The resulting amine can be used directly in the next step.

Protocol 4: Coupling of the Deprotected Linker-E3 Ligase Ligand to a Warhead

This protocol details the final amide bond formation between the deprotected linker and a carboxylic acid-functionalized warhead.

Materials:

-

Deprotected linker-E3 ligase ligand (from Protocol 3)

-

Carboxylic acid-functionalized warhead

-

HATU

-

DIPEA

-

Anhydrous DMF

Procedure:

-

Follow a similar procedure to Protocol 2, using the deprotected linker-E3 ligase ligand as the amine component and the carboxylic acid-functionalized warhead as the acid component.

-

After the reaction is complete, purify the final PROTAC product by preparative HPLC.

Protocol 5: Western Blot for PROTAC-Mediated Degradation

This protocol describes the quantification of target protein degradation in cells treated with the synthesized PROTAC.[1]

Materials:

-

Cultured cells expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Prepare samples with Laemmli buffer and denature by heating.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imager.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity for each sample.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[2]

-

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of common PROTAC targets and the experimental workflows described in this guide.

Signaling Pathways

Caption: General mechanism of PROTAC-mediated protein degradation.

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.

References

The Role of 4-Phenylbutanoic Acid Derivatives in Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Phenylbutanoic acid (4-PBA) and its derivatives have emerged as significant modulators of protein degradation pathways, offering therapeutic potential for a range of diseases characterized by protein misfolding and aggregation. This technical guide provides an in-depth analysis of the mechanisms by which these compounds influence protein quality control, primarily through the alleviation of endoplasmic reticulum (ER) stress and the modulation of autophagy. We present key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows to support further research and drug development in this area.

Core Mechanisms of Action: Alleviating ER Stress and Modulating Autophagy

4-Phenylbutanoic acid (4-PBA) is a low molecular weight fatty acid that primarily functions as a chemical chaperone.[1] Its derivatives are being developed to enhance its efficacy and pharmacokinetic properties.[2][3] The core mechanism of action of 4-PBA and its derivatives revolves around their ability to stabilize protein conformation, thereby mitigating ER stress and influencing downstream protein degradation pathways.

1.1. Amelioration of Endoplasmic Reticulum (ER) Stress

The accumulation of misfolded or unfolded proteins in the ER triggers a state known as ER stress, which in turn activates the Unfolded Protein Response (UPR).[1] The UPR is a complex signaling network that aims to restore proteostasis by reducing protein synthesis, increasing the expression of chaperone proteins for proper folding, and enhancing the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.[1][4]

4-PBA acts by directly binding to exposed hydrophobic regions of misfolded proteins, preventing their aggregation and facilitating their proper folding.[1][5] This action reduces the load of misfolded proteins in the ER, thereby attenuating the UPR signaling cascade. The key effects of 4-PBA on the UPR include:

-

Reduced expression of ER stress markers: 4-PBA treatment leads to a significant decrease in the levels of key UPR proteins such as Glucose-regulated protein 78 (GRP78/BiP), C/EBP homologous protein (CHOP), and activating transcription factor 6 (ATF6).[4]

-

Inhibition of UPR signaling branches: It suppresses the activation of the three main UPR sensors: PERK, IRE1α, and ATF6.[4]

1.2. Modulation of Autophagy

Autophagy is a cellular degradation process responsible for the removal of long-lived proteins, protein aggregates, and damaged organelles. 4-PBA has been shown to modulate autophagy, often as a consequence of its effect on ER stress. By restoring autophagic flux, 4-PBA can enhance the clearance of aggregated proteins.[6] Studies have shown that 4-PBA can increase the levels of autophagy markers such as LC3-II and decrease the accumulation of p62, indicating a restoration of the autophagic process.[6]

Quantitative Data on the Effects of 4-PBA and Its Derivatives

The following tables summarize the quantitative effects of 4-PBA and its derivatives on key markers of ER stress and protein aggregation.

Table 1: Dose-Dependent Effect of 4-PBA on ER Stress Markers in Chondrocytes

| 4-PBA Concentration | Relative BiP Protein Level (Fold Change vs. Control) | Relative CHOP Protein Level (Fold Change vs. Control) | Relative IRE1α Protein Level (Fold Change vs. Control) |

| 0 mM (Thapsigargin only) | ~4.5 | ~3.5 | ~3.0 |

| 10 mM | ~3.0 | ~3.0 | ~2.5 |

| 20 mM | ~1.5 | ~2.0 | ~1.5 |

| 50 mM | ~1.0 | ~1.0 | ~1.0 |

Data adapted from a study on thapsigargin-induced ER stress in chondrocytes. The control group is untreated cells.

Table 2: Inhibitory Effects of 4-PBA Derivatives on Mutant SOD1 Aggregation

| Compound | Concentration | Inhibition of Aggregation (%) |

| 4-PBA | 2 mM | ~50% |

| Derivative C4 (N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenylbutanamide) | 1 mM | >90% |

| Derivative C5 (2-isopropyl-4-phenylbutanoic acid) | 0.5 mM | >90% |

Data adapted from in vitro aggregation assays of mutant SOD1.[3] Note: Derivative C5 was reported to be 2-10 fold more effective than 4-PBA in various models.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the role of 4-PBA and its derivatives. The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and a general experimental workflow.

Caption: Unfolded Protein Response (UPR) signaling pathway and the inhibitory effect of 4-PBA.

References

- 1. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Chemical chaperone 4-phenyl butyric acid (4-PBA) reduces hepatocellular lipid accumulation and lipotoxicity through induction of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Lipophilic 4-Phenylbutyric Acid Derivative That Prevents Aggregation and Retention of Misfolded Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PROTAC Linkers with Terminal Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from occupancy-driven inhibition to event-driven degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] By bringing the POI and the E3 ligase into close proximity, PROTACs hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to induce the ubiquitination and subsequent degradation of the target protein.[1][5][6] This catalytic mechanism allows PROTACs to be effective at substoichiometric concentrations.[1]

While the ligands determine the target specificity, the linker is a critical determinant of a PROTAC's overall success.[1][7] It is not merely a passive spacer but an active contributor to the molecule's biological activity, influencing ternary complex formation, physicochemical properties, and pharmacokinetics.[1][8] Among the various linker functionalities, the terminal carboxylic acid group stands out for its versatile utility in PROTAC design and synthesis.[9]

This technical guide provides a comprehensive overview of PROTAC linkers featuring a terminal carboxylic acid, detailing their strategic importance, synthesis, and evaluation.

The Multifaceted Role of Terminal Carboxylic Acids in PROTAC Linkers

The terminal carboxylic acid group is a cornerstone in the design and synthesis of complex biomolecular conjugates like PROTACs.[9] Its utility can be broadly categorized into three key areas:

-

A Versatile Handle for Bioconjugation: The most prominent role of a terminal carboxylic acid is to serve as a reactive handle for covalent linkage to other molecules, most commonly through the formation of a stable amide bond with a primary or secondary amine.[9] This is a fundamental reaction in the construction of PROTACs, where the linker needs to be attached to either the POI ligand or the E3 ligase ligand.[9] The activation of the carboxylic acid, typically with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), facilitates this efficient and stable conjugation under physiological conditions.[9]

-

Modulation of Physicochemical Properties: The presence of a terminal carboxylic acid can significantly influence the overall physicochemical properties of the linker and, by extension, the entire PROTAC molecule.[9]

-

Solubility: The carboxylate group, being ionizable at physiological pH, can enhance the aqueous solubility of the linker and the conjugate.[9] This is particularly advantageous for large and often hydrophobic PROTAC molecules, where poor solubility can hinder their development.[5][9]

-

Cell Permeability: While enhancing solubility, the introduction of an ionizable group can also impact cell permeability. The design of the linker must therefore balance hydrophilicity and lipophilicity to ensure the PROTAC can effectively cross cell membranes to reach its intracellular target.

-

-

Direct Interacting Moiety: In specific contexts, the carboxylic acid group can directly participate in interactions within the ternary complex (POI-PROTAC-E3 ligase), potentially forming hydrogen bonds or other non-covalent interactions that contribute to the stability and productivity of the complex.

PROTAC Signaling Pathway and Mechanism of Action

PROTACs function by coopting the cell's natural ubiquitin-proteasome system. The general mechanism is a catalytic cycle involving the formation of a ternary complex, ubiquitination of the target protein, and its subsequent degradation by the proteasome.

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

Synthesis of PROTAC Linkers with Terminal Carboxylic Acid

The synthesis of PROTACs is a multi-step process that often involves the sequential coupling of the POI ligand, the linker, and the E3 ligase ligand.[4] Linkers with a terminal carboxylic acid are key intermediates in this process. Solid-phase synthesis has emerged as a powerful strategy for the rapid generation of PROTAC libraries, allowing for simplified purification and the use of excess reagents to drive reactions to completion.[10]

Data Presentation: Physicochemical Properties of Representative Linkers

The choice of linker significantly impacts the physicochemical properties of the final PROTAC. Below is a table summarizing the properties of a representative bifunctional PROTAC linker with a terminal carboxylic acid.

| Property | Value | Source |

| Compound Name | OH-C2-Peg3-nhco-C3-cooh | [11] |

| Molecular Formula | C₁₄H₂₇NO₇ | Calculated[11] |

| Molecular Weight | 321.37 g/mol | Calculated[11] |

| Appearance | White to off-white solid or viscous oil | Inferred[11] |

| Solubility | Soluble in water, DMSO, DMF | Inferred[11] |

Experimental Protocols

This protocol provides a general workflow for the solid-phase synthesis of a PROTAC where a linker with a terminal carboxylic acid is coupled to a resin-bound ligand, followed by coupling of the second ligand.[10][12]

Materials:

-

Rink Amide resin

-

N,N-dimethylformamide (DMF)

-

20% piperidine in DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

E3 ligase ligand with a suitable functional group for resin attachment (e.g., a carboxylic acid)

-

Linker with a terminal carboxylic acid and a protected amine (e.g., Fmoc-protected)

-

POI ligand with a free amine

-

Coupling reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA) / 2.5% H₂O / 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Methodology:

-

Resin Swelling and E3 Ligase Ligand Loading:

-

Swell the Rink Amide resin in DMF in a solid-phase synthesis vessel.[10]

-

If the resin is Fmoc-protected, deprotect with 20% piperidine in DMF.[10]

-

Activate the carboxylic acid of the E3 ligase ligand with HATU and DIPEA in DMF and couple it to the resin.[10] Shake the mixture at room temperature for 16 hours.[10]

-

Wash the resin with DMF, DCM, and MeOH.[10]

-

-

Linker Coupling:

-

Fmoc Deprotection:

-

POI Ligand Coupling:

-

Cleavage and Purification:

-

Treat the dry resin with a cleavage cocktail for 2-3 hours at room temperature.[12]

-

Filter the resin and precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.[12]

-

Isolate the product by centrifugation and wash the pellet with cold ether.[12]

-

Dry the crude product and purify by reverse-phase HPLC.[12]

-

Caption: A generalized workflow for the solid-phase synthesis of a PROTAC.

Evaluation of PROTACs

Once synthesized, PROTACs must be rigorously evaluated to determine their efficacy and mechanism of action. This involves a series of in vitro and cellular assays.[13][][15]

Data Presentation: Impact of Linker Length on PROTAC Performance

The length and composition of the linker are critical for optimal PROTAC activity.[3][16] The following table provides representative data on how linker length can affect the degradation of a target protein.

| Degrader | Target | E3 Ligase | Linker Composition/Length | DC₅₀ (nM) | Dₘₐₓ (%) | Reference(s) |

| Degrader-1 | BRD4 | VHL | Short alkyl linker | >1000 | <20 | [17] |

| Degrader-2 | BRD4 | VHL | 12-atom PEG3 linker | 50 | >90 | [17] |

| Degrader-3 | BRD4 | VHL | 16-atom PEG4 linker | 15 | >95 | [17] |

| Degrader-4 | BRD4 | VHL | 28-atom PEG8 linker | 150 | 60 | [17] |

This table is a representative example based on established principles demonstrating how linker length optimization is crucial for achieving high potency (low DC₅₀) and efficacy (high Dₘₐₓ). An optimal linker (e.g., Degrader-3) facilitates the most stable and productive ternary complex, while linkers that are too short (Degrader-1) or too long (Degrader-4) are less effective.[17]

Experimental Protocols

This protocol is used to determine the concentration-dependent degradation of the target protein in cells treated with a PROTAC.[7][13]

Materials:

-

Cell line expressing the protein of interest

-

PROTAC of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the POI signal to the loading control.

-

Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).

-

Caption: A typical workflow for evaluating PROTAC-induced protein degradation by Western blot.

This protocol provides a general method to assess the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[18]

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Immobilization reagents (EDC, NHS, ethanolamine)

-

Purified E3 ligase

-

Purified POI

-

PROTAC of interest

-

Running buffer (e.g., HBS-EP+)

Methodology:

-

E3 Ligase Immobilization: Immobilize the purified E3 ligase onto the surface of an SPR sensor chip using standard amine coupling chemistry.

-

Binary Interaction Analysis (Controls):

-

Assess the binary binding of the PROTAC to the immobilized E3 ligase by injecting a series of PROTAC concentrations over the chip.[18]

-

Assess the binary binding of the POI to the immobilized E3 ligase (as a negative control).

-

-

Ternary Complex Formation Assay:

-

Prepare a series of analyte solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.[18]

-

Inject these solutions over the E3 ligase-immobilized surface. An enhancement in the binding response compared to the binary interactions indicates the formation of a ternary complex.

-

-

Data Analysis: Analyze the sensorgrams to determine the kinetics (k_on, k_off) and affinity (K_D) of the interactions. Cooperativity in ternary complex formation can also be assessed.

Conclusion

PROTAC linkers with terminal carboxylic acids are indispensable tools in the development of targeted protein degraders. Their utility as versatile conjugation handles, modulators of physicochemical properties, and potential contributors to ternary complex stability underscores their strategic importance.[9] A thorough understanding of their synthesis and the implementation of rigorous biophysical and cellular evaluation methods are paramount to the rational design and optimization of novel and effective PROTAC therapeutics. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance their efforts in this exciting and rapidly evolving field.

References

- 1. chempep.com [chempep.com]

- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein degrader in vivo evaluation - Profacgen [profacgen.com]

- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

In-depth Technical Guide: 1H NMR Characterization of 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid. Due to the absence of a publicly available, experimentally determined ¹H NMR spectrum with complete, assigned data (chemical shifts, coupling constants, and integration values) for this specific molecule in the searched scientific literature and spectral databases, this document will focus on the theoretical analysis of the expected ¹H NMR spectrum, a detailed experimental protocol for acquiring such data, and the logical relationships between the protons in the molecule.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The exact chemical shifts and coupling constants can vary based on the solvent used and the specific experimental conditions.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Predicted Coupling Constant (J, Hz) |

| a | ~1.45 | singlet | 9H | N/A |

| b | ~1.85 | quintet | 2H | ~7.5 |

| c | ~2.30 | triplet | 2H | ~7.5 |

| d | ~2.55 | triplet | 2H | ~7.5 |

| e | ~7.10 | doublet | 2H | ~8.5 |

| f | ~7.30 | doublet | 2H | ~8.5 |

| g | ~9.00 (broad) | singlet | 1H | N/A |

| h | ~12.00 (broad) | singlet | 1H | N/A |

Structural Assignment and Proton Relationships

The structure of 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid with the assigned proton labels is shown below. The diagram illustrates the connectivity and the through-bond relationships that give rise to the predicted splitting patterns.

Caption: Molecular structure of 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid with proton assignments.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid.

3.1. Materials and Equipment

-

Sample: 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid (5-10 mg)

-

Deuterated Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

-

Internal Standard (optional): Tetramethylsilane (TMS)

-

NMR Tube: 5 mm high-resolution NMR tube

-

Vortex Mixer

-

Pipettes and appropriate tips

-

NMR Spectrometer: 300 MHz or higher field strength spectrometer

3.2. Sample Preparation

-

Weigh approximately 5-10 mg of 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) to the NMR tube using a clean pipette.

-

If an internal standard is not present in the solvent, add a small drop of TMS.

-

Cap the NMR tube securely and vortex the sample for at least 30 seconds to ensure complete dissolution and a homogenous solution. Visually inspect the sample to ensure no solid particles remain.

-

If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

3.3. NMR Data Acquisition

-

Insert the NMR tube into the spinner turbine, ensuring the correct depth.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer might include:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): Approximately 16 ppm, centered around 6 ppm.

-

3.4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ or 2.50 ppm for DMSO-d₆) or the TMS signal to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) for all relevant signals.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of the target compound.

Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.

This guide provides a comprehensive framework for the ¹H NMR characterization of 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid. While predicted data is provided, researchers are encouraged to acquire experimental data following the detailed protocol for accurate and reliable structural confirmation.

Mass Spectrometry Analysis of Boc-Protected Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex molecules, particularly in solid-phase peptide synthesis (SPPS) and the construction of bifunctional linkers used in advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its widespread use stems from its stability under a variety of conditions and its facile removal under acidic conditions.[3] Mass spectrometry (MS) is an indispensable tool for the characterization of Boc-protected intermediates and final products, enabling the verification of molecular weight, confirmation of successful synthesis, and elucidation of structure through fragmentation analysis.[4] This guide provides a comprehensive overview of the mass spectrometric analysis of Boc-protected linkers, including detailed experimental protocols, fragmentation patterns, and quantitative data to aid researchers in this critical analytical step.

Core Principles of Mass Spectrometry of Boc-Protected Compounds

The analysis of Boc-protected linkers by mass spectrometry is primarily characterized by the labile nature of the Boc group itself.[5] Under the energetic conditions of mass spectrometric ionization and fragmentation, the Boc group is prone to cleavage, leading to characteristic neutral losses and fragment ions. Understanding these fragmentation pathways is crucial for accurate data interpretation.

Ionization Techniques

Electrospray ionization (ESI) is the most common ionization technique for the analysis of Boc-protected linkers and peptides due to its soft nature, which helps to minimize in-source fragmentation.[4][6] Matrix-assisted laser desorption/ionization (MALDI) can also be used and may offer the advantage of reduced fragmentation compared to ESI.[6] To minimize premature cleavage of the Boc group during ESI, it is advisable to use gentle ionization conditions, such as optimizing the capillary voltage and source temperature.[5]

Fragmentation of the Boc Group

The fragmentation of the Boc group is a key diagnostic feature in the mass spectra of these molecules. The most common fragmentation pathways include:

-

Loss of isobutylene (56 Da): A neutral loss of C4H8 is frequently observed, resulting from a McLafferty-like rearrangement.[7]

-

Loss of the entire Boc group (100 Da): Cleavage of the C-O bond results in the loss of the entire tert-butyloxycarbonyl group.[8]

-

Loss of tert-butanol (74 Da): This pathway is also observed, particularly in differentiating positional isomers of peptides.[9]

-

Formation of the tert-butyl cation (m/z 57): The highly stable tert-butyl cation is often a prominent peak in the mass spectrum.[10]

Mass Spectrometry of Boc-Protected Peptides and Linkers

The mass spectrum of a Boc-protected peptide or linker will exhibit fragments arising from both the Boc group and the peptide/linker backbone.

Peptide Backbone Fragmentation

In addition to the fragmentation of the Boc group, tandem mass spectrometry (MS/MS) will induce cleavage of the peptide backbone, primarily at the amide bonds. This results in the formation of b- and y-ions, which provide sequence information.[5] The presence of a full or partial series of b- and y-ions allows for the determination of the peptide's amino acid sequence.[5]

Linker Fragmentation

For bifunctional linkers, such as those based on polyethylene glycol (PEG), fragmentation will also occur along the linker chain.[2] For PEG linkers, this is often observed as a series of neutral losses of 44 Da, corresponding to the ethylene glycol units.[2]

Experimental Protocols

General Protocol for ESI-MS Analysis of Boc-Protected Linkers

This protocol provides a general procedure for the analysis of Boc-protected linkers using electrospray ionization mass spectrometry.

Materials:

-

Boc-protected linker sample

-

High-purity solvent (e.g., acetonitrile, methanol, or water)

-

Formic acid (optional, to promote protonation)

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Sample Preparation: Dissolve the Boc-protected linker in a suitable solvent to a final concentration of 1-10 µg/mL.[4] The choice of solvent will depend on the solubility of the linker. For ESI in positive ion mode, a small amount of formic acid (0.1%) can be added to the sample solution to promote protonation.[4]

-

Instrumentation: Introduce the sample into the ESI source via direct infusion or liquid chromatography (LC). The use of LC can be beneficial for separating the linker from impurities.

-

MS1 (Full Scan) Analysis: Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the intact molecular ion. Common adducts to look for include [M+H]+, [M+Na]+, and [M+K]+.

-

MS/MS (Tandem MS) Analysis: Select the molecular ion of interest for fragmentation. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are commonly used fragmentation methods.[5] Acquire the MS/MS spectrum to observe the characteristic fragment ions.

General Protocol for Boc Deprotection

This protocol describes the chemical removal of the Boc protecting group, which can be confirmed by mass spectrometry.

Materials:

-

Boc-protected compound

-

Trifluoroacetic acid (TFA)[3]

-

Dichloromethane (DCM)[3]

-

Scavengers (e.g., anisole or thioanisole, optional)[3]

Procedure:

-

Reaction Setup: Dissolve the Boc-protected compound in DCM in a round-bottom flask.

-

Deprotection: Add an excess of TFA to the solution. A common condition is 25-50% TFA in DCM.[11] If the substrate contains sensitive functional groups, scavengers can be added to trap the reactive tert-butyl cation that is formed.[3]

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, remove the TFA and DCM under reduced pressure. The resulting deprotected compound can then be analyzed by mass spectrometry to confirm the loss of the Boc group (a mass decrease of 100.12 Da).[12]

Quantitative Data Presentation

The following tables summarize the expected molecular weights and key mass spectrometric fragments for common Boc-protected linkers.

| Linker | Molecular Formula | Monoisotopic Molecular Weight (Da) | Expected [M+H]+ (m/z) | Key Fragment Ions (m/z) |

| Boc-NH-PEG2-COOH | C11H21NO5 | 247.1420 | 248.1492 | 192.0917 ([M+H-C4H8]+), 148.0863 ([M+H-Boc]+) |

| Boc-NH-PEG3-COOH | C13H25NO6 | 291.1682 | 292.1755 | 236.1179 ([M+H-C4H8]+), 192.1128 ([M+H-Boc]+) |

| Boc-NH-PEG4-COOH | C15H29NO7 | 335.1944 | 336.2017 | 280.1441 ([M+H-C4H8]+), 236.1390 ([M+H-Boc]+) |

| Boc-Gly-Gly-Gly-OH | C11H19N3O6 | 289.1274 | 290.1347 | 234.0771 ([M+H-C4H8]+), 190.0716 ([M+H-Boc]+), 173.0665 (y2), 116.0393 (y1) |

Visualization of Workflows

Diagrams created using the DOT language provide clear visual representations of experimental workflows.

Caption: Workflow for MS analysis of Boc-protected linkers.

Caption: General workflow for Boc deprotection.

Conclusion

The mass spectrometric analysis of Boc-protected linkers is a critical step in modern drug development and chemical biology. A thorough understanding of the characteristic fragmentation patterns of the Boc group, coupled with optimized analytical methods, allows for the unambiguous confirmation of structure and purity. By employing soft ionization techniques and controlled fragmentation, researchers can obtain high-quality data to accelerate their research and development efforts. The protocols and data presented in this guide serve as a valuable resource for scientists working with these important chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Strategic Application of the Boc Protecting Group in PROTAC Linker Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of protein degradation.[1] These heterobifunctional molecules function by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's native ubiquitin-proteasome system to induce degradation of the POI.[2][3] A PROTAC's architecture consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker. The linker is a critical determinant of PROTAC efficacy, profoundly influencing the stability of the ternary complex and the molecule's overall physicochemical properties.[4][5]

The synthesis of these modular molecules requires a robust and controlled strategy to ensure the correct and efficient assembly of the three components. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of this strategy, offering a reliable method for masking reactive amine functionalities during the sequential construction of the PROTAC molecule.[6][7] This guide provides a comprehensive overview of the core principles, key strategies, and detailed experimental protocols for the application of the Boc protecting group in PROTAC linker synthesis.

Core Principles of Boc Protection in PROTAC Synthesis

The Boc group is widely employed to protect primary and secondary amines from participating in unwanted side reactions.[6] Its utility in the multi-step synthesis of PROTACs is rooted in several key attributes:

-

Controlled Sequential Coupling : PROTACs are assembled in a stepwise manner. Using a bifunctional linker with a Boc-protected amine at one end and a reactive group (e.g., a carboxylic acid) at the other allows for the selective coupling of one ligand. After the first coupling, the Boc group is removed to reveal the amine, which is then ready for conjugation to the second ligand.[4][6] This directional strategy is fundamental to minimizing side reactions and simplifying purification.[4]

-

Orthogonality : The Boc group is stable under a wide range of basic and nucleophilic reaction conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).[7] This provides excellent orthogonality with other common protecting groups, such as Fmoc (which is base-labile), allowing for complex, multi-step synthetic routes.[6][8]

-

Robustness and High Yields : Both the introduction (protection) and removal (deprotection) of the Boc group are typically efficient and high-yielding reactions, which is critical for maximizing the overall yield in a lengthy synthetic sequence.[6][9]

-

Enhanced Solubility : The introduction of the lipophilic Boc group can, in some cases, improve the solubility of linker intermediates in common organic solvents, facilitating reaction handling and purification processes.[6]

// Nodes POI [label="Target Protein\n(POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PROTAC [label="PROTAC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; E3 [label="E3 Ubiquitin\nLigase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ternary [label="Ternary Complex\n(POI-PROTAC-E3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ub [label="Ubiquitin\n(Ub)", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PolyUb [label="Poly-ubiquitinated\nPOI", fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,rounded,dashed"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#202124", fontcolor="#FFFFFF"]; Degradation [label="Degraded Protein\nFragments", shape=plaintext, fontcolor="#202124"];

// Edges POI -> Ternary [label="Recruitment"]; PROTAC -> Ternary; E3 -> Ternary; Ternary -> PolyUb [label="Ubiquitination"]; Ub -> Ternary [style=dashed]; PolyUb -> Proteasome [label="Recognition"]; Proteasome -> Degradation [label="Degradation"]; Ternary -> PROTAC [style=dashed, label="Catalytic Release", dir=back]; } केंद Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Data Presentation: Boc Protection and Deprotection